Phenylselenyl chloride
Overview
Description
Selenium compound 2 is a selenium-containing compound known for its unique chemical properties and applications. Selenium, a member of the chalcogen group, is essential for various biological processes and has significant industrial applications. Selenium compound 2, in particular, has garnered attention due to its potential in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Phenylselenenyl chloride primarily targets alkenols . It is a synthon for 2-amino alcohols , meaning it is used as a building block in the synthesis of these compounds.
Mode of Action
The compound interacts with its targets through a two-step mechanism. The first step involves an electrophilic addition of the reagent to the double bond of the alkenols . This results in the formation of a selenonium cation . In the second phase of the reaction, the nucleophilic oxygen from the hydroxyl group of the alcohol attacks the selenonium cation, leading to the formation of a ring .
Biochemical Pathways
The biochemical pathways affected by Phenylselenenyl chloride are those involved in the synthesis of 2-amino alcohols . The compound facilitates the intramolecular cyclization of alkenols , which is a crucial step in the construction of oxygen heterocycles present in several biologically active natural products .
Pharmacokinetics
It is known that the compound is soluble in methanol , which could potentially influence its bioavailability.
Result of Action
The result of Phenylselenenyl chloride’s action is the formation of cyclic ethers . These ethers are key components in a variety of physiologically active natural products .
Action Environment
The action of Phenylselenenyl chloride is influenced by the presence of bases . Bases facilitate the intramolecular cyclization process by forming a hydrogen bond with the alkenol’s OH-group . The reaction with triethylamine has been shown to be the fastest .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of selenium compound 2 typically involves the reaction of elemental selenium with organic or inorganic substrates under controlled conditions. One common method is the reaction of selenium dioxide with organic compounds to form organoselenium compounds. This reaction often requires specific catalysts and reaction conditions, such as elevated temperatures and inert atmospheres .
Industrial Production Methods: Industrial production of selenium compound 2 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as catalytic hydrogenation, oxidation-reduction reactions, and phase-transfer catalysis are employed to produce selenium compound 2 on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: Selenium compound 2 undergoes various chemical reactions, including:
Oxidation: Selenium compound 2 can be oxidized to form selenoxides and selenones.
Reduction: Reduction of selenium compound 2 can yield selenides and elemental selenium.
Substitution: Selenium compound 2 can participate in substitution reactions, where selenium atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, nitric acid, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, sulfuryl chloride.
Major Products Formed:
Oxidation: Selenoxides, selenones.
Reduction: Selenides, elemental selenium.
Substitution: Various organoselenium compounds.
Scientific Research Applications
Selenium compound 2 has a wide range of applications in scientific research:
Comparison with Similar Compounds
Selenomethionine: An amino acid containing selenium, known for its role in protein synthesis and antioxidant activity.
Selenocysteine: Another selenium-containing amino acid, often referred to as the 21st amino acid, essential for the function of selenoproteins.
Selenium Dioxide: A common selenium compound used in organic synthesis and as an oxidizing agent.
Uniqueness of Selenium Compound 2: Selenium compound 2 stands out due to its versatile chemical reactivity and wide range of applications. Its ability to undergo various chemical reactions and its role in biological systems make it a compound of significant interest in both research and industry.
Properties
IUPAC Name |
phenyl selenohypochlorite | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClSe/c7-8-6-4-2-1-3-5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCXADMLESSGRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Se]Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClSe | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00205679 | |
Record name | Chloroselenobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00205679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5707-04-0 | |
Record name | Benzeneselenenyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5707-04-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chloroselenobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005707040 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chloroselenobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00205679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chloroselenobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.724 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does phenylselenenyl chloride react with olefins?
A1: Phenylselenenyl chloride readily reacts with olefins via electrophilic addition. This reaction generally yields two regioisomers, with the phenylseleno group adding to the less substituted carbon of the double bond as the major product. [, , , , , , , ] The resulting β-chloro selenides serve as versatile intermediates in organic synthesis.
Q2: What are the synthetic applications of the β-chloro selenides derived from phenylselenenyl chloride additions to olefins?
A2: These intermediates can be transformed into various functional groups. For instance, oxidation followed by selenoxide elimination affords allylic chlorides. [] Alternatively, treatment with a nucleophile can displace the chloride, leading to substituted selenides. [, , ]
Q3: Can phenylselenenyl chloride be used for the synthesis of cyclic compounds?
A3: Yes, phenylselenenyl chloride is a valuable reagent for synthesizing various heterocycles. For example, it can be used to prepare tetrahydrofurans from Δ4-unsaturated alcohols, [] 2-oxazolines from allylic ureas, [] and dihydrothiazoles from allyl thioureas. []
Q4: What is the molecular formula and weight of phenylselenenyl chloride?
A4: The molecular formula is C6H5ClSe, and its molecular weight is 191.56 g/mol.
Q5: Is there any spectroscopic data available for phenylselenenyl chloride?
A5: While the provided articles do not include specific spectroscopic data for phenylselenenyl chloride, NMR techniques such as 1H NMR, 13C NMR, 31P NMR, and 77Se NMR are commonly used to characterize the products formed in reactions involving phenylselenenyl chloride. [, ]
Q6: What solvents are commonly used with phenylselenenyl chloride?
A6: Common solvents include dichloromethane, chloroform, tetrahydrofuran, diethyl ether, and acetonitrile. [, , , , , , , ] The choice of solvent can impact reaction rates and selectivity.
Q7: Are there any precautions to be taken when handling phenylselenenyl chloride?
A7: Yes, phenylselenenyl chloride is moisture-sensitive and should be handled under anhydrous conditions. It is also recommended to handle it in a well-ventilated area, as with most organoselenium compounds.
Q8: Can phenylselenenyl chloride act as a catalyst?
A8: Yes, research shows that phenylselenenyl chloride can catalyze the allylic chlorination of olefins by N-chlorosuccinimide. [] This highlights its potential for catalyzing other halogenation reactions.
Q9: Have computational methods been used to study reactions involving phenylselenenyl chloride?
A9: Yes, DFT calculations have been employed to investigate the mechanism of the 1,2-metallate rearrangement of cyclopropenylboronate in the presence of phenylselenenyl chloride. [] These studies provide insights into the reaction pathway and the intermediates involved.
Q10: How does the phenylseleno group influence the reactivity of the molecule?
A10: The phenylseleno group, due to the larger size and polarizability of selenium compared to oxygen or sulfur, can significantly influence the reactivity and properties of the molecule.
A10: These aspects primarily pertain to the pharmacological profile and applications of a compound, and are not directly addressed in the provided research articles focusing on the synthetic applications of phenylselenenyl chloride.
Q11: What are some historical milestones in the use of phenylselenenyl chloride in organic synthesis?
A27: While the articles don't explicitly outline historical milestones, the development of selenoxide elimination as a mild and efficient method for introducing double bonds into organic molecules marked a significant advancement in the field. [, , ] This, coupled with the discovery of various phenylselenenyl chloride-mediated cyclization reactions, expanded its utility in synthesizing complex molecules. [, , ]
Q12: What are some areas where research on phenylselenenyl chloride intersects with other disciplines?
A28: The use of phenylselenenyl chloride in synthesizing natural product-like compounds, like pyrimidine nucleoside analogs [, , ] and mitosene analogs [, ], showcases its relevance to medicinal chemistry and drug discovery. Furthermore, its application in developing methodologies for synthesizing complex molecules with defined stereochemistry [, , , ] highlights its importance in total synthesis. Finally, the increasing use of computational methods to understand its reactivity [] signifies its relevance to the field of computational chemistry.
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